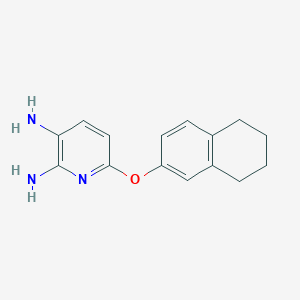
6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine, also known as THN-PD, is a chemical compound that has been extensively researched for its potential therapeutic applications. THN-PD belongs to the class of compounds known as tyrosine kinase inhibitors, which are known to target specific enzymes involved in signal transduction pathways.
Aplicaciones Científicas De Investigación
Tumor Inhibitory and Antioxidant Activity
Research involving derivatives of 5,6,7,8-tetrahydronaphthalene, which include compounds similar to 6-(5,6,7,8-tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine, has shown promising results in tumor inhibition and antioxidant activities. For instance, Hamdy et al. (2013) synthesized new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives and found that some of these compounds exhibited significant scavenging potency and inhibitory activity against liver cancer cells (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Fluorescence Emission and Quenching
Chatterjee et al. (1986) investigated the fluorescence emission of 1-amino-5,6,7,8-tetrahydronaphthalene, which is structurally related to the compound of interest. They discovered that its fluorescence emission is quenched by pyridine, with the mechanism involving π-electron delocalization via a hydrogen bond (Chatterjee, Laha, Chakravorti, Ganguly, & Banerjee, 1986).
Chelation and Crystal Engineering
The compound's structural similarity to pyridine derivatives makes it relevant in studies like that of Duong et al. (2011), who explored the use of pyridine-based molecules in chelating metals and creating hydrogen-bonded crystals for structural engineering (Duong, Métivaud, Maris, & Wuest, 2011).
Polymer Synthesis
Yang and Chen (1993) synthesized aromatic polyamides using derivatives of naphthalene, which could relate to the structural elements of the compound . These polymers displayed good solubility and thermal stability, important for material science applications (Yang & Chen, 1993).
Anti-Inflammatory and Analgesic Activities
Hamdy and Kamel (2012) synthesized 5,6,7,8-tetrahydronaphthalene derivatives and evaluated their anti-inflammatory and analgesic properties. These derivatives showed significant potential as alternatives to nonsteroidal anti-inflammatory drugs (Hamdy & Kamel, 2012).
Mecanismo De Acción
Target of Action
The primary targets of 6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to definitively state which biochemical pathways are affected by this compound
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(5,6,7,8-tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-13-7-8-14(18-15(13)17)19-12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4,16H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSZPGMZPAZDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OC3=NC(=C(C=C3)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

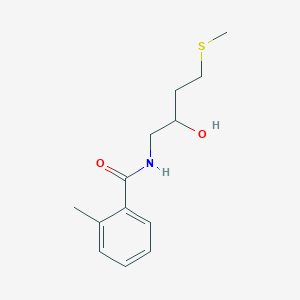

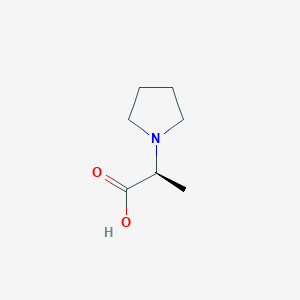
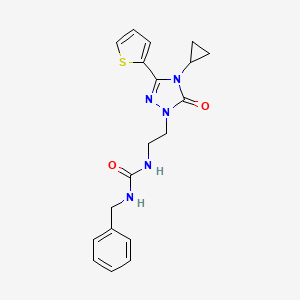
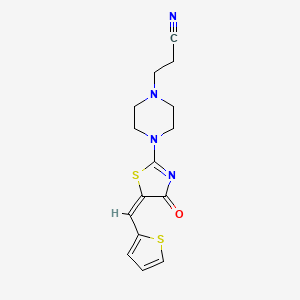
![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3014386.png)
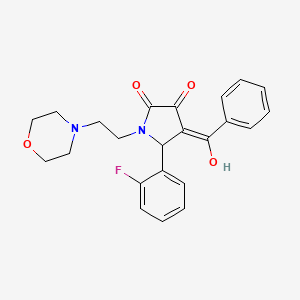
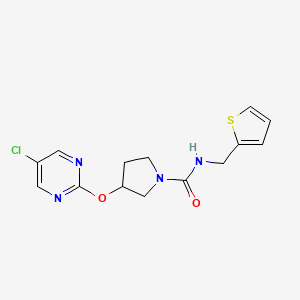
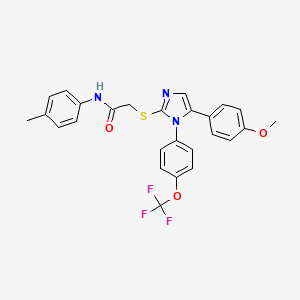
![1-[(3As,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B3014391.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3014395.png)
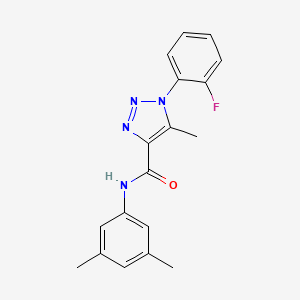
![ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3014398.png)